
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) is a deuterated derivative of (S)-|A,|A-Diphenylprolinol, a chiral secondary amine. The compound is often used in asymmetric synthesis and catalysis due to its ability to induce chirality in various chemical reactions. The deuterium labeling (d10) enhances its utility in mechanistic studies and NMR spectroscopy by providing distinct isotopic signatures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-|A,|A-Diphenylprolinol.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors for the deuteration step and automated crystallization techniques for the hydrochloride formation.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Typical conditions involve the use of alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in secondary or primary amines.
Wissenschaftliche Forschungsanwendungen
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) exerts its effects involves its interaction with molecular targets through hydrogen bonding and steric interactions. The deuterium atoms provide unique isotopic signatures that facilitate the study of reaction mechanisms using NMR spectroscopy. The compound’s chiral nature allows it to induce chirality in chemical reactions, making it a valuable tool in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-|A,|A-Diphenylprolinol: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
®-|A,|A-Diphenylprolinol: The enantiomer of (S)-|A,|A-Diphenylprolinol, used in asymmetric synthesis to produce opposite enantiomers.
(S)-|A,|A-Diphenylpyrrolidine: A structurally similar compound with a pyrrolidine ring, used in similar catalytic applications.
Uniqueness
The uniqueness of (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) lies in its deuterium labeling, which enhances its utility in mechanistic studies and NMR spectroscopy. The presence of deuterium atoms provides distinct isotopic signatures, making it easier to track the compound in complex reaction mixtures and study its behavior in various chemical processes.
Eigenschaften
Molekularformel |
C17H20ClNO |
|---|---|
Molekulargewicht |
299.9 g/mol |
IUPAC-Name |
bis(2,3,4,5,6-pentadeuteriophenyl)-[(2S)-pyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m0./s1/i1D,2D,3D,4D,5D,6D,8D,9D,10D,11D; |
InChI-Schlüssel |
XYSYRXOJSOXZPT-CVACLNASSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([C@@H]2CCCN2)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl |
Kanonische SMILES |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Glu4]-Oxytocin](/img/structure/B12413330.png)
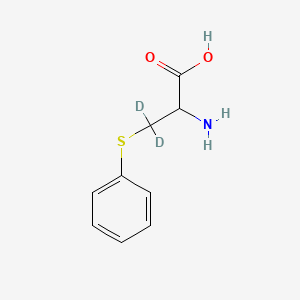
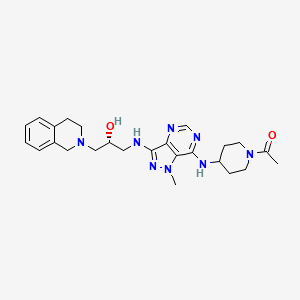




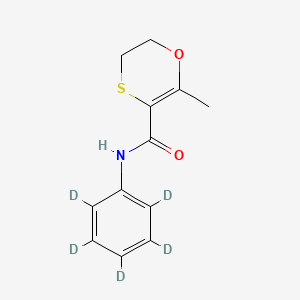
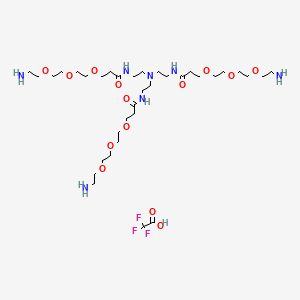
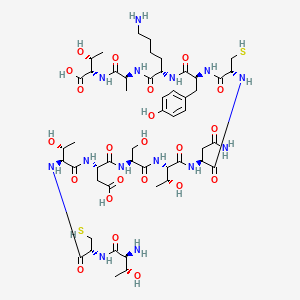
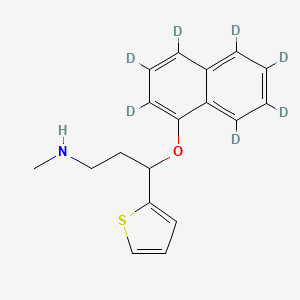


![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)
